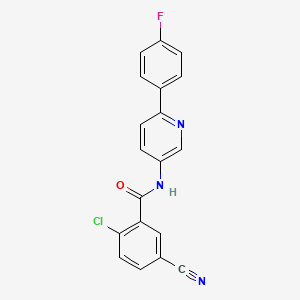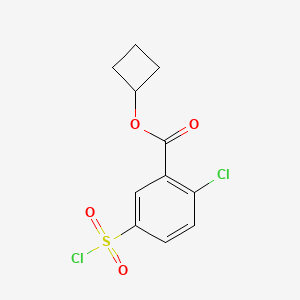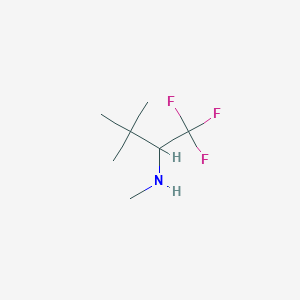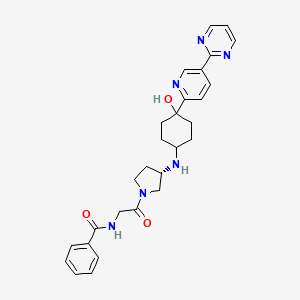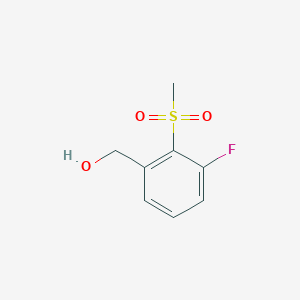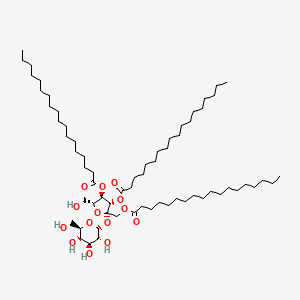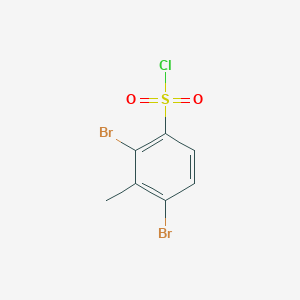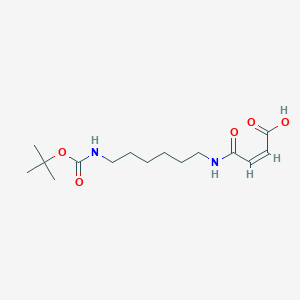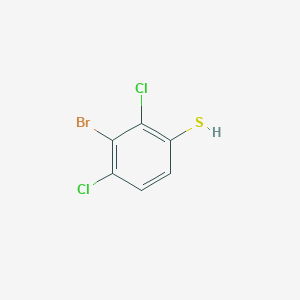
3-Bromo-2,4-dichlorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzenethiol can be synthesized through several methods. One common approach involves the bromination of 2,4-dichlorobenzenethiol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenethiols or amines.
Oxidation: Products include disulfides or sulfonic acids.
Scientific Research Applications
3-Bromo-2,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and surface coatings
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichlorobenzenethiol involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophilic substitution reactions. The thiol group (-SH) can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorobenzenethiol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2,4-dichlorobenzenethiol is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
1349718-23-5 |
|---|---|
Molecular Formula |
C6H3BrCl2S |
Molecular Weight |
257.96 g/mol |
IUPAC Name |
3-bromo-2,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
InChI Key |
DGTFCYQCNMGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


